molecular formula C9H8N2OS B15217353 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde

2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde

Cat. No.: B15217353
M. Wt: 192.24 g/mol
InChI Key: TZUXFHLAZSBVCV-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid for bromination.

Major Products

    Oxidation: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetic acid.

    Reduction: 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)ethanol.

    Substitution: 2-(2-(5-Bromothiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde.

Scientific Research Applications

2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group but lacks the imidazole ring.

    2-(Thiophen-2-yl)-1H-imidazole: Contains both thiophene and imidazole rings but lacks the aldehyde group.

Uniqueness

2-(2-(Thiophen-2-yl)-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both thiophene and imidazole rings along with an aldehyde group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(2-thiophen-2-ylimidazol-1-yl)acetaldehyde

InChI

InChI=1S/C9H8N2OS/c12-6-5-11-4-3-10-9(11)8-2-1-7-13-8/h1-4,6-7H,5H2

InChI Key

TZUXFHLAZSBVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CN2CC=O

Origin of Product

United States

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